molecular formula C23H24N4O3S2 B11372220 2-[(2-methoxyethyl)sulfanyl]-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide

2-[(2-methoxyethyl)sulfanyl]-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide

Cat. No.: B11372220
M. Wt: 468.6 g/mol
InChI Key: IVBWKIAXFPFXJE-UHFFFAOYSA-N
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Description

2-[(2-methoxyethyl)sulfanyl]-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide is a complex organic compound that features a benzamide core linked to a thiadiazole ring and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-methoxyethyl)sulfanyl]-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Synthesis of the Pyrrolidinone Moiety: The pyrrolidinone ring is often formed via a cyclization reaction involving an amine and a carboxylic acid derivative.

    Coupling Reactions: The final compound is obtained by coupling the thiadiazole and pyrrolidinone intermediates with the benzamide core using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidinone and benzamide moieties, potentially converting them to alcohols.

    Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can be facilitated by bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various alkyl or aryl derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. The presence of the thiadiazole and pyrrolidinone rings is indicative of possible pharmacological activity, such as antimicrobial or anticancer properties.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 2-[(2-methoxyethyl)sulfanyl]-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiadiazole ring could be involved in binding to metal ions or other biomolecules, while the benzamide and pyrrolidinone moieties could interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-methoxyethyl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)benzamide
  • N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide

Uniqueness

What sets 2-[(2-methoxyethyl)sulfanyl]-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide apart is the combination of the methoxyethyl sulfanyl group with the thiadiazole and pyrrolidinone rings. This unique structure could confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H24N4O3S2

Molecular Weight

468.6 g/mol

IUPAC Name

2-(2-methoxyethylsulfanyl)-N-[5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C23H24N4O3S2/c1-15-7-3-5-9-18(15)27-14-16(13-20(27)28)22-25-26-23(32-22)24-21(29)17-8-4-6-10-19(17)31-12-11-30-2/h3-10,16H,11-14H2,1-2H3,(H,24,26,29)

InChI Key

IVBWKIAXFPFXJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CC(CC2=O)C3=NN=C(S3)NC(=O)C4=CC=CC=C4SCCOC

Origin of Product

United States

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